Trichloro(2-methylpentan-2-yl)silane
Description
Trichloro(2-methylpentan-2-yl)silane is an organosilicon compound with the formula C₆H₁₃Cl₃Si, characterized by a branched 2-methylpentan-2-yl group attached to a silicon atom and three chlorine substituents. This structure imparts unique physicochemical properties, including moderate hydrophobicity, reactivity with hydroxylated surfaces, and steric effects due to its branched alkyl chain. Organosilanes of this class are widely used as coupling agents in surface modification, hydrophobic coatings, and nanomaterials synthesis . The chlorine atoms enable hydrolysis and subsequent condensation reactions, forming stable Si–O–Si bonds with substrates, while the branched alkyl chain influences surface packing efficiency and flexibility .
Properties
Molecular Formula |
C6H13Cl3Si |
|---|---|
Molecular Weight |
219.6 g/mol |
IUPAC Name |
trichloro(2-methylpentan-2-yl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-4-5-6(2,3)10(7,8)9/h4-5H2,1-3H3 |
InChI Key |
UQXMRYCCQAWEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-methylpentan-2-yl)silane can be synthesized through the direct chlorination of 2-methylpentan-2-ylsilane. The reaction involves the exposure of the silicon compound to chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-methylpentan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is usually carried out under acidic or basic conditions to control the rate of hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with different functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Scientific Research Applications
Trichloro(2-methylpentan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Medicine: this compound is used in the development of drug delivery systems and medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of trichloro(2-methylpentan-2-yl)silane involves its ability to react with various nucleophiles and electrophiles. The compound can form covalent bonds with different functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Research
Branched vs. Linear Alkyl Chains
- Hydrophobicity: Linear alkyl chains (e.g., OTS) form densely packed monolayers due to van der Waals interactions, achieving water contact angles >110° . In contrast, branched chains (e.g., 2-methylpentan-2-yl) reduce packing efficiency, leading to lower hydrophobicity (~90–100°) but improved solubility in organic solvents .
- Thermal Stability : Linear alkyl silanes like OTS exhibit higher thermal stability (decomposition >250°C) compared to branched analogues, which degrade at lower temperatures (~150–200°C) due to steric strain .
Fluorinated vs. Hydrocarbon Chains
Aromatic vs. Aliphatic Substituents
- Aromatic silanes (e.g., Trichloro(phenethyl)silane) enhance thermal stability (decomposition >300°C) and are used in high-temperature resins. However, their rigid structures hinder surface mobility, making them less effective for flexible coatings compared to aliphatic silanes .
Biological Activity
Trichloro(2-methylpentan-2-yl)silane (TMPS) is an organosilicon compound with significant potential in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
TMPS has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₃Cl₃Si |
| Molecular Weight | 219.6 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C₆H₁₃Cl₃Si/c1-4-5H₂,1-3H₃ |
| Canonical SMILES | CCCC(C)(C)Si(Cl)Cl |
TMPS is characterized by its three chlorine atoms bonded to a silicon atom, which contributes to its reactivity with various nucleophiles and electrophiles.
The biological activity of TMPS primarily arises from its ability to undergo several chemical reactions:
- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as alcohols or amines, leading to the formation of new silanes.
- Hydrolysis : TMPS reacts with water to produce silanols and hydrochloric acid, which can impact biological systems by altering surface properties or modifying biomolecules.
- Reduction : It can be reduced to yield silanes with fewer chlorine atoms, potentially enhancing its compatibility with biological systems.
1. Modification of Biomolecules
TMPS is utilized in the modification of biomolecules for various biological studies. Its reactivity allows it to form covalent bonds with proteins or nucleic acids, which can be useful in drug delivery systems or biosensors.
3. Drug Delivery Systems
TMPS has potential applications in drug delivery due to its ability to form stable complexes with therapeutic agents. This property can improve the bioavailability and efficacy of drugs by facilitating their transport across biological membranes.
Case Study 1: Surface Modification for Antibacterial Coatings
A study investigated the use of silane compounds, including TMPS, for modifying surfaces of medical devices to enhance antibacterial activity. The results indicated that surfaces treated with TMPS derivatives exhibited reduced bacterial adhesion and growth, demonstrating the compound's utility in preventing infections associated with medical implants .
Case Study 2: Drug Delivery Enhancement
Another research focused on using TMPS as a precursor for developing drug delivery systems. The study highlighted how TMPS-modified carriers improved the release profile of encapsulated drugs compared to unmodified carriers, suggesting enhanced therapeutic outcomes in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
